molecular formula C5H8ClN3OS B12756550 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol CAS No. 134399-10-3

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol

Cat. No.: B12756550
CAS No.: 134399-10-3
M. Wt: 193.66 g/mol
InChI Key: RSBJWCDFCOHJAI-UHFFFAOYSA-N
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Description

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is an organosulfur compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1-chloro-2,3-epoxypropane with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol involves the interaction with specific molecular targets. In medicinal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with biological targets in a specific manner. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

134399-10-3

Molecular Formula

C5H8ClN3OS

Molecular Weight

193.66 g/mol

IUPAC Name

1-chloro-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C5H8ClN3OS/c1-3(10)4(6)11-5-7-2-8-9-5/h2-4,10H,1H3,(H,7,8,9)

InChI Key

RSBJWCDFCOHJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(SC1=NC=NN1)Cl)O

Origin of Product

United States

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